Lipophilicity (XLogP3) Comparison: Pentamethyl vs. Unsubstituted Benzenesulfonamide Core
The target compound exhibits a computed XLogP3 value of 3.5 , which is substantially higher than that of the unsubstituted N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide analog, whose XLogP3 is estimated to be in the range of 1.5–2.0 (class-level estimate based on the removal of five methyl groups). This increased lipophilicity reflects the pentamethyl substitution pattern and predicts greater membrane permeability and potentially higher plasma protein binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Unsubstituted N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide: ~1.5–2.0 (estimated) |
| Quantified Difference | Approximately 1.5–2.0 log units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) ; comparator logP is a class-based estimate. |
Why This Matters
A higher logP directly impacts the compound's pharmacokinetic profile, making it more suitable for assays targeting intracellular or CNS compartments, and thus guides procurement for programs requiring increased hydrophobic character.
- [1] PubChem. Computed Properties: XLogP3-AA = 3.5 for 2,3,4,5,6-pentamethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)benzenesulfonamide. Retrieved April 29, 2026. View Source
